5-Hydroxy-3-methoxyphenanthrene-1,4-dione
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Overview
Description
5-Hydroxy-3-methoxyphenanthrene-1,4-dione is a natural product found in Cymbidium and Cymbidium aloifolium with data available.
Scientific Research Applications
1. Application in Condensation Reactions
5-Hydroxy-3-methoxyphenanthrene-1,4-dione is involved in condensation reactions with o-phenylenediamine. These reactions lead to the formation of derivatives such as dibenzo[b,f][1,4]-diazocine-6,11(5H,12H)-dione and dibenz[a,c]isoindolo[2,1-a]-benzimidazol-15-one. These findings are significant in the field of organic synthesis and chemical transformations (Abou-Teim et al., 1981).
2. Anticancer Activity
Phenanthrenes, including compounds similar to 5-Hydroxy-3-methoxyphenanthrene-1,4-dione, have been isolated from Bletilla striata and shown to possess antiproliferative effects. These effects are attributed to cell cycle arrest and ROS generation, making them potential candidates for cancer treatment research (Sun et al., 2016).
3. Synthesis of Diterpenoid Phenanthrene-1,4-diones
5-Hydroxy-3-methoxyphenanthrene-1,4-dione is similar to compounds synthesized from Plectranthus sp. These compounds, known as plectranthons, are diterpenoid Phenanthrene-1,4-diones. Their biogenetic origin from abietanoic precursors is of interest in natural product chemistry and pharmacognosy (Alder, Rüedi, & Eugster, 1984).
4. Photoinduced Molecular Transformations
This compound is also important in photochemistry, where its derivatives undergo photoinduced molecular transformations. These transformations are crucial in the synthesis of complex molecular structures, illustrating the compound's relevance in photophysics and photochemical synthesis (Suginome et al., 1994).
5. Isolation from Natural Sources and Cytotoxicity Studies
New phenanthrenes structurally similar to 5-Hydroxy-3-methoxyphenanthrene-1,4-dione have been isolated from Dendrobii Herba. These compounds have shown cytotoxicity towards various cancer cell lines, underlining their potential in cancer research (Nam et al., 2019).
properties
CAS RN |
130837-95-5 |
---|---|
Product Name |
5-Hydroxy-3-methoxyphenanthrene-1,4-dione |
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-hydroxy-3-methoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C15H10O4/c1-19-12-7-11(17)9-6-5-8-3-2-4-10(16)13(8)14(9)15(12)18/h2-7,16H,1H3 |
InChI Key |
DDEQWQREGNUPCT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C2=C(C1=O)C3=C(C=CC=C3O)C=C2 |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C3=C(C=CC=C3O)C=C2 |
synonyms |
cymbinodin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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